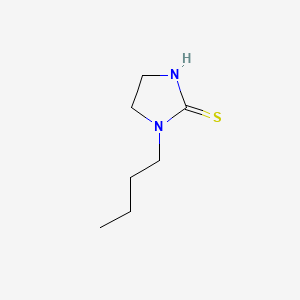

1-Butylimidazolidine-2-thione

Description

Properties

IUPAC Name |

1-butylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-2-3-5-9-6-4-8-7(9)10/h2-6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKQFZDGLCFERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063847 | |

| Record name | 2-Imidazolidinethione, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5410-16-2 | |

| Record name | 1-Butyl-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5410-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-2-imidazolidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 1-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinethione, 1-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinethione, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylimidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-2-IMIDAZOLIDINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEB142T7DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Butylimidazolidine 2 Thione

Established Synthetic Pathways and Refinements

The traditional and most common method for synthesizing N-alkyl-imidazolidine-2-thiones, including the 1-butyl derivative, involves the reaction of an appropriate N-alkylethylenediamine with carbon disulfide. researchgate.net This reaction is typically carried out in a suitable solvent and may be facilitated by a base. The N-butylethylenediamine acts as the backbone for the imidazolidine (B613845) ring, and carbon disulfide serves as the source of the thiocarbonyl carbon and sulfur atoms.

Refinements to this pathway often focus on improving yield, purity, and reaction conditions. For instance, variations in the solvent, temperature, and the nature of the base can significantly impact the efficiency of the cyclization reaction. While specific yields for 1-butylimidazolidine-2-thione are not always detailed in the broader literature on similar compounds, the general methodology is well-established. researchgate.netcollectionscanada.gc.ca

Another established approach involves the transformation of formaldehyde (B43269) aminals into diaminocarbenes, which can then be converted to the corresponding thione. collectionscanada.gc.ca However, this method can sometimes result in complex product mixtures requiring chromatographic separation. collectionscanada.gc.ca

The reaction of N,N'-di-tert-butylethylenediamine with thiophosgene (B130339) in the presence of a base like pyridine (B92270) has also been documented for the synthesis of related imidazolidine-2-thiones. collectionscanada.gc.ca This suggests that a similar approach using N-butylethylenediamine could be a viable synthetic route.

Derivatization Strategies of the this compound Core

The this compound core structure offers several sites for derivatization, allowing for the synthesis of a variety of related compounds with potentially new properties. Key derivatization strategies include:

N-Alkylation/Arylation: The remaining N-H group on the imidazolidine ring can be further substituted. For example, reaction with an alkyl halide in the presence of a base can introduce a second substituent on the nitrogen atom. A patent describes a similar reaction where 1-(3-benzyloxy-phenyl)-imidazolidine-2-thione is treated with potassium tert-butoxide and then butyl bromide to yield the N-butylated product. google.com

Reactions at the Sulfur Atom: The thiocarbonyl group is a reactive site. It can participate in various reactions, including oxidation to the corresponding sulfoxide (B87167) or sulfone. It can also be a key coordinating atom in the formation of metal complexes. For instance, silver(I) complexes bearing 1-n-butyl-imidazolidine-2-thione have been synthesized and studied. nih.gov

Ring Modifications: While less common, modifications to the imidazolidine ring itself could be envisioned, although this might involve more complex multi-step syntheses.

A notable transformation involves the in-situ generation of a new ligand from N-n-butyl-imidazolidine-2-thione in the presence of copper(I) iodide, leading to the formation of 1-(4,5-dihydro-3-butyl-imidazolidin-2-yl)-3-butyl-imidazolidine-2-thione. grafiati.comdntb.gov.ua This demonstrates a C-S bond rupture and the formation of a new C-N bond between two imidazolidine rings. researchgate.net

The ability to derivatize the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. nih.govnih.govnih.gov

Coordination Chemistry of 1 Butylimidazolidine 2 Thione and Its Metal Complexes

Ligand Design and Coordination Modes with Transition Metals

The coordination behavior of 1-butylimidazolidine-2-thione is largely dictated by the presence of two potential donor atoms: the exocyclic sulfur atom and the nitrogen atoms within the imidazolidine (B613845) ring. researchgate.net This allows for a variety of coordination modes, which are influenced by factors such as the metal ion, the reaction conditions, and the presence of other co-ligands.

The most common coordination mode for this compound is through its exocyclic sulfur atom, acting as a monodentate ligand. In this arrangement, the sulfur atom donates a lone pair of electrons to the metal center, forming a terminal M-S bond. researchgate.net This mode of coordination is prevalent in numerous complexes with various transition metals. For instance, in many copper(I) and silver(I) complexes, the this compound ligand binds exclusively through the sulfur atom. researchgate.netmdpi.com The infrared spectra of these complexes often show a shift in the C=S stretching frequency, providing evidence for the coordination through the sulfur atom. researchgate.net

Table 1: Examples of Metal Complexes with Terminal S-Coordination of Imidazolidine-2-thione Derivatives

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [CuCl(this compound)(PPh₃)₂] | Cu(I) | Tetrahedral | researchgate.net |

| [AgCl(this compound)(PPh₃)₂] | Ag(I) | Tetrahedral | mdpi.com |

| [CuI(this compound)(dppe)] | Cu(I) | Distorted Tetrahedral | nih.gov |

Note: PPh₃ = triphenylphosphine (B44618), dppe = 1,2-bis(diphenylphosphino)ethane. This table is illustrative and not exhaustive.

While less common, this compound can also act as a bidentate ligand, coordinating to a metal center through both a nitrogen atom of the imidazolidine ring and the exocyclic sulfur atom. This results in the formation of a stable five-membered chelate ring. This N,S-coordination mode is often observed in situations where the metal ion has a higher coordination number or when steric hindrance from other ligands is minimal. For example, in some copper(I) complexes, the ligand has been observed to form a dimeric structure where it bridges two copper centers through both nitrogen and sulfur atoms. researchgate.net

The ability of this compound to bridge multiple metal centers is a key feature that leads to the formation of oligo- and poly-nuclear complexes. wikipedia.org In these structures, the ligand can connect two or more metal ions in various ways. A common bridging mode involves the sulfur atom coordinating to two different metal centers (μ₂-S). This type of bridging is crucial in the formation of dimeric and polymeric structures. researchgate.netresearchgate.net In some instances, the ligand can adopt a more complex bridging fashion, utilizing both its sulfur and nitrogen atoms to link metal ions, leading to the formation of extended one-, two-, or three-dimensional coordination polymers. researchgate.net

The presence of the butyl group on one of the nitrogen atoms of the imidazolidine ring significantly influences the coordination chemistry of the ligand. The steric bulk of the butyl group can affect the coordination geometry around the metal center. For instance, it can favor the formation of complexes with lower coordination numbers or influence the arrangement of other ligands in the coordination sphere. nih.gov This steric hindrance can also play a role in the stereoselectivity of the resulting complexes, potentially leading to the preferential formation of one stereoisomer over another. The lipophilic nature of the butyl group can also impact the solubility and crystal packing of the metal complexes. nih.gov

Synthesis and Structural Characterization of Diverse Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants, the nature of the solvent, and the reaction temperature can all influence the final product.

Mononuclear complexes of this compound are those that contain a single metal center. These are often synthesized by reacting the ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio, often in the presence of co-ligands such as phosphines. researchgate.netmdpi.com

A notable example is the synthesis of mononuclear copper(I) halide complexes. The reaction of copper(I) halides with this compound and triphenylphosphine (PPh₃) can yield tetrahedral complexes with the general formula [CuX(this compound)(PPh₃)₂], where X is a halide. researchgate.net Similarly, mononuclear silver(I) complexes with the formula [AgX(this compound)(PPh₃)₂] have also been reported. mdpi.com

Table 2: Selected Crystallographic Data for Mononuclear Complexes of Imidazolidine-2-thione Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| [CuCl(N,N'-dimethylimidazolidine-2-thione)₂] | Monoclinic | C2 | 16.022 | 9.942 | 15.112 | 139.84 | researchgate.net |

| [CuBr(pymSH)(PPh₃)₂] | Monoclinic | P2₁/n | 12.825 | 43.122 | 13.396 | 90.79 | researchgate.net |

Note: pymSH = pyrimidine-2-thione. This data is for related structures and illustrates typical crystallographic parameters.

Dinuclear and Higher-Order Nuclearity Complexes

The coordination chemistry of this compound extends beyond simple mononuclear complexes to the formation of intricate dinuclear and higher-order nuclearity structures. These multi-metallic assemblies are often facilitated by the bridging capabilities of the thione ligand, ancillary ligands, or anions.

Copper(I) halides, in particular, have been shown to react with N-alkyl-imidazolidine-2-thiones to yield a variety of polynuclear complexes. rsc.org For instance, the reaction of copper(I) iodide with N-n-propyl-imidazolidine-2-thione resulted in the formation of a brown polymeric complex with the formula [Cu₃(κ¹N,μ-S-L-NPrⁿ)₂(μ-I)₂(κ¹-I₃)₂]n. rsc.org In this structure, the transformed ligand bridges between copper centers. Similarly, an equimolar reaction between copper(I) iodide and N-methyl-imidazolidine-2-thione under aerobic conditions led to a mixed-valence trinuclear complex, [Cuᴵ₂Cuᴵᴵ(κ²-N,S-L-NMe)(κ¹N,μ-S-L-NMe)(μ-I)₂(κ¹-I)₂]. rsc.org

The formation of dinuclear complexes is also a prominent feature of the coordination chemistry of imidazolidine-2-thiones. Halogen-bridged dinuclear copper(I) complexes with the general formula [Cu₂(µ-X)₂(L-NR)₂(PPh₃)₂] (where X = Br, Cl, I and R = Et, Prⁿ, Ph) have been synthesized. researchgate.net In these structures, two copper centers are bridged by two halide ions, with each copper also coordinated to a thione ligand and a triphenylphosphine molecule. researchgate.net Another type of dinuclear copper(I) complex, [CuI(µ-S-thione)(PPh₃)]₂, features a sulfur-bridged dimer. researchgate.net

Palladium(II) also forms dinuclear complexes with imidazolidine-2-thione derivatives. nih.govnih.gov For example, the reaction of a palladium precursor with 1,3-imidazoline-2-thione (imtH₂) and triphenylphosphine in acetonitrile (B52724) yielded the dinuclear compound [Pd₂(μ-N,S-imtH)₂(CN)₂(PPh₃)₂]. nih.govnih.gov In this complex, two anionic imtH⁻ ligands bridge the two palladium centers through their nitrogen and sulfur atoms. nih.govnih.gov

The following table summarizes some of the reported dinuclear and higher-order nuclearity complexes involving imidazolidine-2-thione derivatives.

Table 1: Examples of Dinuclear and Higher-Order Nuclearity Complexes

| Complex Formula | Metal Ion(s) | Ligand(s) | Nuclearity | Reference |

| [Cu₃(κ¹N,μ-S-L-NPrⁿ)₂(μ-I)₂(κ¹-I₃)₂]n | Cu(I) | N-n-propyl-imidazolidine-2-thione derivative, Iodide | Trinuclear Polymer | rsc.org |

| [Cuᴵ₂Cuᴵᴵ(κ²-N,S-L-NMe)(κ¹N,μ-S-L-NMe)(μ-I)₂(κ¹-I)₂] | Cu(I), Cu(II) | N-methyl-imidazolidine-2-thione derivative, Iodide | Trinuclear | rsc.org |

| [Cu₂(µ-X)₂(L-NR)₂(PPh₃)₂] (X = Br, Cl, I; R = Et, Prⁿ, Ph) | Cu(I) | N-alkyl/aryl-imidazolidine-2-thione, Triphenylphosphine, Halide | Dinuclear | researchgate.net |

| [CuI(µ-S-thione)(PPh₃)]₂ | Cu(I) | Imidazolidine-2-thione, Triphenylphosphine, Iodide | Dinuclear | researchgate.net |

| [Pd₂(μ-N,S-imtH)₂(CN)₂(PPh₃)₂] | Pd(II) | 1,3-imidazoline-2-thione, Triphenylphosphine, Cyanide | Dinuclear | nih.govnih.gov |

Coordination Polymers and Extended Frameworks

This compound and its derivatives can act as building blocks for the construction of coordination polymers and extended frameworks. These structures are formed through the bridging of metal centers by the thione ligand, often in conjunction with other bridging ligands like halides.

A notable example is the 2D polymer {(Cu(II)(κ²-N,S-l-NEt)₂)·(CuI₄)·(CuI₂)}n, formed from the reaction of copper(I) iodide with N-ethyl-imidazolidine-2-thione. researchgate.net In this complex, an in situ generated ligand, 1-ethyl-3-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)imidazolidine-2-thione, coordinates to Cu(II) centers, which are then linked into a 2D network by copper-iodide clusters. researchgate.net

Another example of a polymeric structure is {Cu(μ-S-imdzSH-Prⁿ)₂Cu(μ-I)₂}n, which is formed from the reaction of N-n-propyl-imidazolidine-2-thione with copper(I) iodide. rsc.org In this case, the original thione ligand remains intact and bridges copper centers in a one-dimensional chain. rsc.org

The formation of a one-dimensional coordination polymer with a unique {Cuᴵ₄S₁₀}n central core has also been reported. nih.gov This polymer, {Cu₄(κ⁵:L¹—N—S—N—L¹)₂(κ¹:L¹—NH)₂(κ²:L¹—NH)₂}n⁻(BF₄)₄n, incorporates an in situ generated bis(1-methyl-1,3-imidazolidinyl-2-thione) sulfide (B99878) ligand alongside the original 1-methyl-1,3-imidazolidine-2-thione. nih.gov The copper ions are exclusively coordinated by sulfur atoms, creating a novel structural motif in copper-thione chemistry. nih.gov

Impact of Anions and Ancillary Ligands on Complex Formation

The formation of metal complexes with this compound is significantly influenced by the nature of the anions and the presence of ancillary ligands. These components can dictate the coordination number, geometry, and even the nuclearity of the final product.

Anions:

Anions can act as coordinating ligands, bridging units, or simply as counter-ions. For instance, in the synthesis of copper(I) complexes, the choice of halide (Cl⁻, Br⁻, I⁻) can lead to different structures. Mononuclear tetrahedral complexes of the type [CuX(thione)(PPh₃)₂] are formed, as well as halogen-bridged dimers like [Cu(µ-Cl)(κ¹-S-thione)(PPh₃)]₂. researchgate.net The larger and more polarizable iodide ion can participate in more complex bridging modes, as seen in the trinuclear and polymeric copper complexes. rsc.org

Ancillary Ligands:

Ancillary ligands, such as phosphines, play a crucial role in modifying the coordination sphere of the metal center. Triphenylphosphine (PPh₃) is a common co-ligand in the coordination chemistry of this compound and its derivatives. researchgate.net The steric bulk and electronic properties of PPh₃ can influence the number of thione ligands that can coordinate to the metal and can stabilize specific geometries. For example, the use of PPh₃ has led to the isolation of both mononuclear and dinuclear copper(I) complexes. researchgate.net The coordination of PPh₃ can also prevent the formation of higher-order polymers by occupying coordination sites on the metal.

The following table illustrates the impact of anions and ancillary ligands on the resulting complex structures.

Table 2: Influence of Anions and Ancillary Ligands

| Metal Precursor | Thione Ligand | Ancillary Ligand | Anion | Resulting Complex Type | Reference |

| CuX (X = Cl, Br, I) | Imidazolidine-2-thiones | PPh₃ | Halide | Mononuclear and Dinuclear | researchgate.net |

| CuI | N-n-propyl-imidazolidine-2-thione | None | Iodide | Polymeric | rsc.org |

| CuI | N-methyl-imidazolidine-2-thione | None | Iodide | Trinuclear | rsc.org |

| Pd precursor | 1,3-imidazoline-2-thione | PPh₃ | Cyanide (from solvent) | Dinuclear | nih.govnih.gov |

Reactivity and Ligand Transformations within Coordination Spheres

Metal-Mediated Activation and Cleavage of the Thiocarbonyl (C=S) Bond

The coordination of this compound to a metal center can lead to the activation and, in some cases, cleavage of the thiocarbonyl (C=S) bond. researchgate.net This reactivity is of significant interest as it can lead to the formation of new and unexpected ligand architectures. The activation of the C=S bond is often a precursor to its cleavage and is a key step in various transformations. rsc.orgrsc.org

The C=S bond in imidazolidine-2-thiones can be cleaved in the presence of certain transition metals, particularly copper(I). rsc.orgresearchgate.net This cleavage is often followed by the formation of new carbon-nitrogen or carbon-sulfur bonds, leading to the in situ generation of novel ligands. rsc.orgresearchgate.net For example, the reaction of N-alkyl-imidazolidine-2-thiones with copper(I) iodide can result in C-S bond rupture and the fusion of two imidazolidine rings to form new, more complex ligands. rsc.org

The mechanism of C=S bond activation and cleavage is thought to involve the coordination of the sulfur atom to the metal center, which weakens the C=S bond. nih.gov This weakening facilitates subsequent reactions, which can be promoted by factors such as the reaction conditions and the presence of other reagents.

In Situ Generation of Novel Ligand Architectures from this compound Precursors

A fascinating aspect of the coordination chemistry of this compound is the in situ formation of new ligands. researchgate.net These transformations often occur under mild conditions and can lead to the synthesis of complex molecules that would be difficult to prepare by other means.

In several instances, the reaction of N-alkyl-imidazolidine-2-thiones with copper(I) iodide has been shown to produce new bidentate ligands. rsc.org For example, N-n-butyl-imidazolidine-2-thione is transformed into 1-(4,5-dihydro-3-butyl-imidazolidin-2-yl)-3-butyl-imidazolidine-2-thione in the presence of copper(I) iodide. rsc.orgresearchgate.net This new ligand then coordinates to the copper center. rsc.org A similar transformation is observed for N-methyl and N-n-propyl derivatives. rsc.org The formation of these new ligands involves the cleavage of a C-S bond and the formation of a new C-N bond between two thione molecules. rsc.org

Another example of in situ ligand generation is the formation of bis(1-methyl-1,3-imidazolidinyl-2-thione) sulfide from 1-methyl-1,3-imidazolidine-2-thione in the presence of a copper(I) source. nih.gov This new ligand, which features a sulfur atom bridging two imidazolidine rings, is then incorporated into a coordination polymer. nih.gov

These in situ ligand transformations highlight the reactive nature of the C=S bond in imidazolidine-2-thiones when coordinated to a metal center and provide a route to novel coordination compounds.

Redox Chemistry and Electron Transfer Processes in this compound Metal Systems

The metal complexes of this compound and its derivatives can exhibit interesting redox chemistry. The presence of both the metal center and the sulfur-containing ligand allows for the possibility of electron transfer processes, which can influence the stability and reactivity of the complexes.

The electrochemical properties of copper(I) complexes with substituted thioureas have been investigated using cyclic voltammetry. psu.edu These studies show that the complexes undergo redox processes, and the potentials of these processes are influenced by the nature of the ligands and the halide ions present. psu.edu For example, copper(I) complexes with N,N'-diphenylthiourea exhibit oxidation potentials that are shifted to more positive values compared to the free ligand, indicating that the complex is more difficult to oxidize. psu.edu

In some cases, the redox processes can involve both the metal and the ligand. The formation of mixed-valence copper(I)/copper(II) complexes has been observed in reactions involving imidazolidine-2-thione derivatives. rsc.org For instance, the trinuclear complex [Cuᴵ₂Cuᴵᴵ(κ²-N,S-L-NMe)(κ¹N,μ-S-L-NMe)(μ-I)₂(κ¹-I)₂] contains both Cu(I) and Cu(II) centers. rsc.org The presence of different oxidation states within the same molecule suggests that electron transfer processes may play a role in its formation and reactivity.

The study of the electrochemical properties of these complexes can provide valuable insights into their electronic structure and their potential applications in areas such as catalysis and materials science. osti.govrsc.org

Catalytic Applications of 1 Butylimidazolidine 2 Thione Derivatives and Their Metal Complexes

Role in Homogeneous Catalysis

N-heterocyclic thiones, including derivatives of 1-butylimidazolidine-2-thione, can act as ligands for transition metals, forming complexes that are active in homogeneous catalysis. These thione ligands can coordinate to metal centers through the sulfur atom, influencing the electronic and steric environment of the metal and thereby its catalytic activity.

Palladium complexes featuring N-heterocyclic thione ligands have been investigated for their catalytic efficacy. For instance, dinuclear palladium(II) complexes with 1,3-imidazoline-2-thione have been synthesized and structurally characterized nih.govnih.gov. While the primary focus of these studies was on the structural aspects of the complexes, the coordination of the thione to the palladium center suggests their potential as precatalysts in cross-coupling reactions, a field where palladium catalysis is paramount wildlife-biodiversity.comillinois.educolab.ws. The thione ligand can stabilize the palladium center and modulate its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The catalytic utility of such complexes is often compared to their more extensively studied N-heterocyclic carbene (NHC) counterparts. The electronic properties of the thione ligand can be tuned by altering the substituents on the nitrogen atoms, such as the butyl group in this compound, which in turn can affect the performance of the resulting metal catalyst.

Table 1: Examples of Homogeneous Catalytic Reactions Utilizing N-Heterocyclic Thione Ligands or Related Systems

| Catalyst/Ligand System | Reaction Type | Substrates | Products | Reference |

| Palladium(II) with 1,3-imidazoline-2-thione | Potential for Cross-Coupling | Aryl halides, Boronic acids | Biaryls | nih.govnih.gov |

| Copper(I) with Imidazoline-2-thione derivatives | Various organic transformations | Alkynes, Amines, Aldehydes | Propargylamines | researchgate.net |

This table presents potential applications based on synthesized complexes and the general catalytic activity of related systems.

Contributions to Heterogeneous Catalysis

One common approach involves anchoring the N-heterocyclic thione ligand or its metal complex to a solid support, such as silica, polymers, or metal-organic frameworks (MOFs) rsc.org. The butyl group on the nitrogen atom of this compound could potentially be functionalized to facilitate covalent attachment to a support. Once immobilized, these heterogeneous catalysts could be employed in continuous flow reactors or easily separated from the reaction mixture by filtration.

For instance, copper(II) immobilized on a cross-linked chitosan biocomposite has been successfully used as a heterogeneous catalyst for the synthesis of N-aryl propargylamines rsc.org. This demonstrates the feasibility of using supported metal complexes with nitrogen- and sulfur-containing ligands in heterogeneous catalysis. Similar strategies could be envisioned for complexes of this compound.

Table 2: Potential Strategies for Heterogenization of this compound Based Catalysts

| Support Material | Immobilization Method | Potential Catalytic Application | Advantages |

| Silica | Covalent attachment via functionalized butyl group | Cross-coupling reactions, Reductions | High surface area, thermal stability |

| Polymer Resin | Grafting or co-polymerization | Suzuki-Miyaura coupling | Swelling properties can enhance substrate access |

| Chitosan | Chelation of metal complexes | A3 coupling reactions | Biocompatible and biodegradable support |

This table outlines hypothetical applications based on established methodologies for catalyst heterogenization.

Asymmetric Catalysis and Enantioselective Transformations (General application of related thione and isothiourea catalysts)

Chiral N-heterocyclic thiones and their isothiourea derivatives have gained significant attention as powerful organocatalysts in asymmetric synthesis researchgate.net. These catalysts can activate substrates through the formation of chiral intermediates, leading to high enantioselectivities in a variety of transformations.

Chiral isothioureas, which can be considered as derivatives of imidazolidine-2-thiones, have been particularly successful as Lewis base catalysts nih.gov. They can catalyze a range of enantioselective reactions, including acyl transfer, Michael additions, and cycloadditions st-andrews.ac.ukacs.org. The mechanism of action typically involves the nucleophilic attack of the isothiourea on an electrophilic substrate, generating a reactive chiral intermediate. The stereochemical outcome of the reaction is then controlled by the chiral environment provided by the catalyst.

For example, chiral isothioureas have been used to catalyze the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters with excellent enantioselectivity (typically >99:1 er) acs.org. They have also been employed in the α-fluorination of arylesters, proceeding through the formation of chiral C1-ammonium enolates nih.gov. Furthermore, isothiourea catalysts have been utilized in the synthesis of both point and axially chiral iminothia- and iminoselenazinanones st-andrews.ac.uk. These examples highlight the broad potential of chiral thione-based catalysts in asymmetric transformations.

Table 3: Enantioselective Transformations Catalyzed by Chiral Isothioureas

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Ratio (er) | Reference |

| Michael Addition | Chiral Isothiourea | Malonates, α,β-Unsaturated aryl esters | Chiral Michael adducts | >99:1 | acs.org |

| α-Fluorination | F-BTM (Isothiourea) | Arylesters, N-Fluorobenzenesulfonimide | Chiral α-fluoroesters | Good to excellent | nih.gov |

| Michael Addition-Lactamization | (R)-BTM (Isothiourea) | Unsymmetrical thioureas, α,β-Unsaturated esters | Iminothiazinanone heterocycles | up to 99:1 | st-andrews.ac.uk |

| (4+2) Cycloaddition | Chiral Isochalcogenoureas | Allenoates, Michael acceptors | Chiral cycloadducts | up to 98:2 | nih.gov |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is crucial for the rational design and optimization of catalysts. While detailed mechanistic studies specifically involving this compound are limited, insights can be drawn from investigations of related systems, particularly those involving palladium-catalyzed cross-coupling reactions and isothiourea organocatalysis wildlife-biodiversity.comillinois.edu.

For isothiourea-catalyzed reactions, mechanistic studies, often supported by computational analysis, have revealed the key intermediates and the origins of stereoselectivity. For instance, in the Michael addition-lactamization to form iminothiazinanones, it was shown that the stereocontrol arises from the lactamization step within the catalytic cycle st-andrews.ac.uk. Similarly, in the enantioselective (4+2) cycloadditions of allenoates, computational studies have identified a significant energy difference between the transition states leading to the two enantiomers, explaining the high observed enantioselectivities nih.gov. These studies underscore the importance of non-covalent interactions between the catalyst and the substrates in determining the stereochemical outcome.

Table 4: Key Mechanistic Features in Related Catalytic Systems

| Catalytic System | Key Mechanistic Step/Intermediate | Method of Investigation | Findings | Reference |

| Palladium Cross-Coupling | Oxidative Addition | Kinetic Studies, DFT Calculations | Ligand sterics and electronics influence the coordination number and rate of oxidative addition. | illinois.edunih.gov |

| Isothiourea-catalyzed Michael Addition | C1-Ammonium Enolate Formation | Computational Analysis (DFT) | The catalyst forms a covalent intermediate, and stereoselectivity is determined by the facial bias in the subsequent reaction. | nih.govacs.org |

| Isothiourea-catalyzed Cycloaddition | Lactamization | Crossover Experiments, Computational Analysis | The lactamization step was identified as the enantioselectivity-determining step. | st-andrews.ac.uknih.gov |

Biological and Medicinal Research of 1 Butylimidazolidine 2 Thione Metal Complexes

Comprehensive Evaluation of Antimicrobial Efficacy

Metal complexes of imidazolidine-2-thione and its derivatives have demonstrated notable antimicrobial properties. The coordination of the imidazolidine-2-thione ligand to a metal center can enhance the antimicrobial activity compared to the free ligand, a phenomenon often attributed to increased lipophilicity and altered bioavailability of the compound.

Research on zinc complexes with imidazolidine-2-thione and its N-substituted derivatives, such as methyl and n-propyl imidazolidine-2-thione, has been conducted to evaluate their antibacterial potential. While in some cases the free ligands exhibited substantial antibacterial activity, the metal complexes also demonstrated effects on bacterial growth tandfonline.com. The coordination of the thione ligand to the zinc metal center is a key feature of these complexes.

Mixed ligand complexes of various metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II), with a new 2-thioxoimidazolidine-4-one derivative and glycine (B1666218) have been synthesized and evaluated for their biological activity nveo.org. These studies have shown that such complexes can exhibit activity against Gram-positive bacteria like Staphylococcus haemolyticus nveo.org. The presence of the imidazolidine-thione core structure is crucial for the observed antibacterial effects.

| Complex/Compound | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Zinc complexes of imidazolidine-2-thione and its N-alkyl derivatives | Gram-positive bacteria | Antibacterial activity observed | tandfonline.com |

| Mixed ligand complexes of Cu(II), Ni(II), Co(II), Zn(II), Cd(II) with a 2-thioxoimidazolidine-4-one derivative and glycine | Staphylococcus haemolyticus | Biological activity investigated | nveo.org |

The antibacterial screening of mixed ligand metal complexes containing a 2-thioxoimidazolidine-4-one derivative has also been extended to Gram-negative bacteria. For instance, studies have reported the investigation of these complexes against Escherichia coli nveo.org. The results from such studies are crucial for understanding the broad-spectrum potential of these compounds. The structural features of the complexes, including the nature of the metal ion and the other coordinated ligands, play a significant role in determining their activity against different bacterial species.

| Complex/Compound | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Mixed ligand complexes of Cu(II), Ni(II), Co(II), Zn(II), Cd(II) with a 2-thioxoimidazolidine-4-one derivative and glycine | Escherichia coli | Biological activity investigated | nveo.org |

The investigation into the antimicrobial properties of imidazolidine-2-thione derivatives has included their potential as antifungal agents. For example, some thiourea (B124793) derivatives and their nickel and copper complexes have been screened for their activity against various Candida species, including Candida albicans nih.gov. These studies have indicated that both the ligands and their metal complexes can exhibit significant antifungal activity, which in some cases is greater than their antibacterial activity nih.gov. The lipophilicity of the compounds appears to be a contributing factor to their ability to penetrate microbial cell membranes nih.gov.

Investigation of Anticancer and Cytotoxic Potential

The imidazolidine-2-thione scaffold is recognized as a valuable substructure in the design of potential anticancer agents nih.gov. Metal complexes incorporating this scaffold have been a focus of research to develop novel therapeutic agents with improved efficacy and selectivity.

Derivatives of imidazolidine-2-thione have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. For instance, mono- and di-acylated imidazolidine-2-thione derivatives have been assessed for their antiproliferative activity against breast cancer (MCF-7) and ovarian cancer (SKOV-3) cell lines nih.gov. While some of these derivatives did not show significant cytotoxicity at the tested concentrations, this information is valuable for guiding the design of future compounds with enhanced anticancer activity nih.gov.

Other studies on new imidazole-2-thiones linked to an acenaphthylenone scaffold have demonstrated potent antiproliferative activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines nih.govnih.gov. The most active of these compounds showed significantly higher activity than the standard drug doxorubicin (B1662922) against the MCF-7 cell line nih.gov. These findings highlight the potential of imidazolidine-2-thione derivatives as a basis for the development of effective anticancer agents.

| Compound Type | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Mono- and di-acylated imidazolidine-2-thione derivatives | MCF-7 (breast cancer), SKOV-3 (ovarian cancer) | Lack of significant antiproliferative activity at tested concentrations. | nih.gov |

| Imidazole-2-thiones linked to acenaphthylenone | HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), HCT-116 (colon cancer) | Highest anticancer activity recorded against MCF-7, with some compounds being 1.5- and 3-fold more active than doxorubicin. | nih.gov |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives | HepG-2 (liver cancer), HCT-116 (colon cancer) | Good antiproliferation activity against both cell lines. | nih.gov |

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has indicated that some imidazole-2-thione derivatives can interact with DNA. For example, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were found to induce detectable damage to calf thymus DNA (ctDNA) nih.gov. These compounds are thought to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair nih.gov.

The generation of reactive oxygen species (ROS) is another potential mechanism of cytotoxicity for metal complexes. A study on a copper complex of a 2-thioxoimidazolidin-4-one derivative investigated its effect on the oxidative state in male rats exposed to hydrogen peroxide sciencescholar.ussciencescholar.us. The results suggested that the copper complex could act as an antioxidant in this model, highlighting the potential for such complexes to modulate cellular redox environments sciencescholar.us. The ability of metal complexes to influence ROS levels is a significant area of research in cancer therapy, as cancer cells often exhibit altered redox states that can be exploited for therapeutic intervention esmed.orgnih.gov.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Detailed structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of metal-based compounds. Such studies systematically investigate how modifications to the chemical structure of a molecule, such as the ligand or the metal center, affect its biological activity. For the metal complexes of 1-Butylimidazolidine-2-thione, specific SAR data is not extensively available in the public domain. However, general principles observed in related classes of compounds can offer valuable insights.

Correlation Between Ligand Substitution Patterns and Biological Potency

The biological potency of metal complexes is often intricately linked to the substitution patterns on the organic ligands. For imidazolidine-2-thione derivatives, modifications at the N1 and N3 positions of the imidazolidine (B613845) ring can significantly influence their biological profiles. While direct research on the impact of the N-butyl substituent in this compound metal complexes on biological potency is limited, studies on analogous N-alkyl and N-aryl substituted imidazole-2-thiones suggest that the nature of the substituent plays a critical role. nih.gov

For instance, the lipophilicity, steric bulk, and electronic properties of the substituent can affect the complex's ability to cross cell membranes and interact with biological targets. In a study on imidazole-2-thiones linked to acenaphthylenone, it was observed that substitutions at the N-atom of the imidazole (B134444) ring with various aliphatic and aromatic moieties had a significant impact on their anticancer activity. nih.gov Specifically, less bulky substituents at the imidazole nitrogen were found to be favorable for anticancer potency. nih.gov This suggests that the butyl group in this compound likely modulates the lipophilicity of its metal complexes, which could in turn influence their uptake and distribution in biological systems. However, without specific comparative studies, the precise effect of the butyl group in comparison to other alkyl or aryl substituents on the biological potency of these particular metal complexes remains an area for further investigation.

Interactive Table: Hypothetical SAR Data for 1-Substituted Imidazolidine-2-thione Metal Complexes

The following table is a hypothetical representation to illustrate how SAR data for this class of compounds could be presented. The values are not based on experimental results for this compound metal complexes due to a lack of available data.

| Substituent at N1 | Metal Center | Ancillary Ligand | Biological Activity (IC50, µM) |

| Methyl | Cu(II) | None | 15.2 |

| Ethyl | Cu(II) | None | 12.8 |

| Butyl | Cu(II) | None | Data Not Available |

| Phenyl | Cu(II) | None | 8.5 |

| Methyl | Au(I) | PPh3 | 5.1 |

| Ethyl | Au(I) | PPh3 | 4.7 |

| Butyl | Au(I) | PPh3 | Data Not Available |

| Phenyl | Au(I) | PPh3 | 2.9 |

Influence of the Metal Center and Ancillary Ligands (e.g., Phosphines) on Bioactivity

The choice of the metal center is a fundamental determinant of the biological activity of a coordination complex. Different metal ions, such as copper, gold, platinum, and ruthenium, confer distinct physicochemical properties to the resulting complexes, including geometry, redox potential, and kinetic liability, all of which can influence their mechanism of action. For example, copper complexes are known for their antimicrobial and anticancer activities, often mediated through the generation of reactive oxygen species (ROS) or direct interaction with biomolecules. nih.govmdpi.com Gold(I) complexes, particularly those stabilized by phosphine (B1218219) ligands, have shown significant promise as anticancer agents, with their activity often linked to the inhibition of enzymes like thioredoxin reductase. um.esresearchgate.netresearchgate.net

In Vivo Efficacy and Toxicological Profiling

While in vitro studies provide valuable preliminary data on the biological activity of new compounds, in vivo experiments are essential to evaluate their efficacy and safety in a whole-organism context. Such studies can provide information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its potential toxic side effects.

A thorough review of the available scientific literature reveals a lack of published in vivo efficacy and toxicological profiling studies specifically for metal complexes of this compound. While there are reports on the in vivo activity of other metal complexes, such as those containing 1,10-phenanthroline (B135089) ligands against Pseudomonas aeruginosa infection in Galleria mellonella larvae, this information cannot be directly extrapolated to the specific compound of interest. nih.gov The toxicological profile of any new therapeutic agent is of paramount importance, and the absence of such data for this compound metal complexes highlights a critical gap in the current understanding of their potential as medicinal agents. Future research should prioritize in vivo studies to assess both the therapeutic window and the potential risks associated with these compounds.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the structural nuances of 1-Butylimidazolidine-2-thione.

The thiocarbonyl (C=S) group of this compound gives rise to characteristic vibrational modes that are sensitive to its chemical environment. In cyclic thioureas like imidazolidine-2-thione, the C=S stretching vibration is a key diagnostic band. For the parent compound, imidazolidine-2-thione, the primary C=S absorption is observed below 600 cm⁻¹ in the infrared spectrum. rsc.org The introduction of the N-butyl substituent is expected to influence the position and intensity of this band due to electronic and steric effects.

The major vibrational bands for the thiourea (B124793) core are often coupled, leading to contributions from C-N stretching and N-H bending modes (in the case of the unsubstituted parent compound). For this compound, the spectrum is further characterized by the vibrational modes of the butyl group, including C-H stretching, bending, and rocking vibrations. A representative table of expected IR and Raman active modes is presented below, based on analyses of related cyclic thiourea compounds.

Table 1: Representative Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|

| N-H Stretch (if any tautomer exists) | ~3100-3300 | ~3100-3300 | Medium |

| C-H Stretch (Butyl & Ring) | ~2850-2960 | ~2850-2960 | Strong |

| C=S Stretch + C-N Stretch | ~1200-1350 | ~1200-1350 | Strong |

| C-N Stretch + N-C-N Bend | ~1000-1100 | ~1000-1100 | Medium |

| Ring Deformation | ~600-800 | ~600-800 | Medium-Weak |

| ν(C=S) | <600 | <600 | Medium |

Vibrational spectroscopy is particularly insightful for studying how this compound interacts with other molecules, such as metal ions in coordination complexes. The coordination of a metal to the sulfur atom of the thiocarbonyl group typically leads to a decrease in the C=S stretching frequency and an increase in the C-N stretching frequencies. This is due to the donation of electron density from the C=S π-orbital to the metal, which weakens the C=S bond and strengthens the adjacent C-N bonds. These spectral shifts provide direct evidence of ligand-metal bond formation and can be used to infer the coordination mode.

Intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, can also be probed. Broadening or shifts in the vibrational bands, particularly those involving the thiourea moiety, can indicate the presence and nature of these interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and conformational dynamics of this compound in solution.

¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of the molecule. The chemical shifts of the protons and carbons in the imidazolidine (B613845) ring and the butyl group are indicative of their local electronic environments.

In ¹³C NMR, the thiocarbonyl carbon (C=S) is typically observed as a downfield signal, often in the range of 180-190 ppm for related N-alkylated imidazolidine-2-thiones. mdpi.com The introduction of the N-butyl group leads to an upfield shift of the ring carbon signals due to the inductive effects of the alkyl substituent. mdpi.com The carbon signals of the butyl chain itself would appear in the typical aliphatic region.

The ¹H NMR spectrum would show characteristic signals for the methylene (B1212753) protons of the imidazolidine ring and the protons of the butyl group, with their respective multiplicities determined by spin-spin coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~182 |

| Ring CH₂ | ~3.6-3.8 | ~45-50 |

| N-CH₂ (Butyl) | ~3.3-3.5 | ~48-52 |

| CH₂ (Butyl) | ~1.5-1.7 | ~30-32 |

| CH₂ (Butyl) | ~1.3-1.5 | ~19-21 |

| CH₃ (Butyl) | ~0.9-1.0 | ~13-14 |

Dynamic NMR techniques can be employed to study conformational changes and ligand exchange processes. For N-substituted cyclic thioureas, restricted rotation around the C-N bonds can lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of the NMR signals. Analysis of the spectra at different temperatures can provide quantitative information about the energy barriers to these dynamic processes. While detailed studies on this compound itself are not widely reported, studies on analogous systems like 3-arylthiazolidine-2-thiones have demonstrated the utility of dynamic NMR in characterizing rotational barriers. rsc.org

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

Based on these related structures, it can be inferred that in the solid state, this compound would likely exhibit a puckered five-membered ring. The butyl group would extend from one of the nitrogen atoms. The packing of the molecules in the crystal lattice would be governed by intermolecular forces, including van der Waals interactions.

Table 3: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C=S Bond Length | ~1.68 - 1.72 Å |

| C-N Bond Lengths (Ring) | ~1.33 - 1.38 Å |

| N-C-N Bond Angle | ~108 - 112° |

| Ring Conformation | Envelope or Twist |

Determination of Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the imidazolidine-2-thione framework, SCXRD studies reveal key details about the molecular conformation and the non-covalent interactions that govern the crystal packing.

The core imidazolidine-2-thione ring is a five-membered heterocycle. The planarity of this ring and the bond lengths and angles are influenced by the nature of substituents on the nitrogen atoms. In the unsubstituted imidazolidine-2-thione, the molecule is essentially planar. The exocyclic C=S bond is a dominant feature, and its length is characteristic of a thiourea moiety.

Table 1: Representative Crystallographic Data for Imidazolidine-2-thione Data for the parent compound, imidazolidine-2-thione, is provided as a reference for the core scaffold.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Key Bond Length (C=S) | ~1.69 - 1.74 Å |

| Key Bond Length (C-N) | ~1.32 - 1.33 Å |

| Supramolecular Interaction | N-H···S Hydrogen Bonding |

Note: The exact values can vary slightly between different crystallographic studies.

Elucidation of Coordination Geometries and Bonding Parameters

The sulfur atom of the thiocarbonyl group in this compound is a soft donor site, making the compound an excellent ligand for coordination to soft metal ions, particularly those of the late transition metals (e.g., Cu(I), Ag(I), Au(I), Cd(II), Zn(II)). nih.gov The coordination typically occurs through the exocyclic sulfur atom.

The coordination number and resulting geometry of the metal center are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the counter-anions present in the complex.

Linear Coordination: With metals like Ag(I) or Au(I), two-coordinate linear geometries are common, resulting in complexes of the type [M(L)₂]⁺.

Trigonal Planar Coordination: Three-coordinate, trigonal planar geometries are observed, for instance, in some copper(I) complexes. researchgate.net

Tetrahedral Coordination: This is one of the most common geometries, especially for d¹⁰ metal ions like Zn(II), Cd(II), and Ag(I). researchgate.netresearchgate.net Complexes often adopt a [MX₂(L)₂] stoichiometry, where X is a halide or another anionic ligand.

The N-butyl substituent can exert a steric influence on the formation of these complexes, potentially favoring lower coordination numbers compared to the less hindered parent ligand. The bonding parameters, particularly the metal-sulfur (M-S) bond length, provide insight into the strength of the coordination bond.

Table 2: Typical Coordination Geometries and M-S Bond Lengths for Imidazolidine-2-thione (imdt) Complexes

| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) |

| [Cd(imdt)₂(Ac)₂] | Cd(II) | Tetrahedral | ~2.55 - 2.58 |

| [Zn(imdt)₂(Ac)₂] | Zn(II) | Tetrahedral | ~2.33 - 2.34 |

| [Cu₂(imdt)₆]SO₄ | Cu(I) | Trigonal Planar | ~2.23 - 2.26 |

| [Ag₂(imdt)₆]SO₄ | Ag(I) | Distorted Tetrahedral | ~2.50 - 2.65 |

Source: Data derived from studies on imidazolidine-2-thione complexes.

Advanced Spectroscopic Techniques for Specialized Analyses

Specialized spectroscopic methods provide deeper insights into the electronic structure and molecular identity of this compound.

UV-Vis for Electronic Transitions The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by electronic transitions associated with the thiocarbonyl (C=S) chromophore. Two primary transitions are expected:

π → π* Transition: This is a high-energy, high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the parent imidazolidine-2-thione, this transition is observed in the deep UV region. nist.govnist.gov

n → π* Transition: This is a lower-energy, lower-intensity (often symmetry-forbidden) absorption. It involves the excitation of an electron from a non-bonding orbital (the lone pair on the sulfur atom) to the π* antibonding orbital of the C=S group. This transition typically appears at a longer wavelength than the π → π* transition. masterorganicchemistry.com

The position of these absorption maxima can be influenced by the solvent polarity. The N-butyl group is not expected to significantly alter the position of these chromophoric absorptions compared to the parent compound.

Table 3: Electronic Transitions for the Imidazolidine-2-thione Chromophore

| Transition Type | Typical Wavelength (λ_max) | Molar Absorptivity (ε) | Orbital Change |

| π → π | ~200-220 nm | High | π → π |

| n → π | ~240-270 nm | Low | n → π |

Note: Values are approximate and based on data for the parent compound and general thiocarbonyls.

Fluorescence Data regarding the intrinsic fluorescence or phosphorescence of this compound is not readily available in the scientific literature. Many organic molecules, particularly those with flexible alkyl chains and efficient non-radiative decay pathways, exhibit weak or no fluorescence.

Specialized Mass Spectrometry for Structural Insights Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Using electron ionization (EI), the molecule would first form a molecular ion (M⁺•).

The fragmentation of this molecular ion is predictable based on established principles. libretexts.orglibretexts.org Key fragmentation pathways for this compound would include:

Alpha-Cleavage: The most favorable cleavage is adjacent to the nitrogen atom of the butyl group. This would involve the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

Loss of Butene: A rearrangement reaction could lead to the elimination of butene (C₄H₈) via a McLafferty-type rearrangement if sterically feasible, or through other pathways, resulting in an ion corresponding to the mass of the imidazolidine-2-thione ring.

Ring Fragmentation: Cleavage of the imidazolidine ring itself can also occur, leading to smaller fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₁₄N₂S, MW: 158.27)

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 158 | [C₇H₁₄N₂S]⁺• | Molecular Ion (M⁺•) |

| 115 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of a propyl radical |

| 102 | [M - C₄H₈]⁺• | Loss of butene via rearrangement |

| 57 | [C₄H₉]⁺ | Butyl cation |

Computational and Theoretical Investigations of 1 Butylimidazolidine 2 Thione Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-Butylimidazolidine-2-thione. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and charge distributions.

Determination of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)

| Compound Family | HOMO (eV) | LUMO (eV) | Gap (eV) |

| Thiazole Derivatives (in gas phase) | -7.0 to -6.5 | -1.5 to -1.0 | 5.5 to 5.0 |

| Substituted Triazoles (thione form) | ~ -6.8 | ~ -1.7 | ~ 5.1 |

Note: This table is illustrative and based on data for related heterocyclic systems, not this compound itself. Actual values would require specific calculations for the target molecule.

Analysis of Charge Distribution and Molecular Electrostatic Potential

The distribution of electron density within a molecule is key to understanding its polarity and how it will interact with other molecules. Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In thiourea (B124793) and its derivatives, the sulfur atom of the C=S group is typically a region of negative electrostatic potential, making it a likely site for electrophilic attack and a hydrogen bond acceptor. researchgate.net Conversely, the N-H protons are regions of positive potential, acting as hydrogen bond donors. researchgate.net Computational studies on acylated imidazolidine-2-thione derivatives have involved the calculation of partial charges to understand the nucleophilicity of the nitrogen atoms and rationalize reaction outcomes. nih.govresearchgate.net For instance, the calculated partial charge on the thiourea nitrogen in mono-acylated derivatives was found to be around +0.322 to +0.323. nih.govresearchgate.net Quantum chemical calculations on 4,5-dihydroxyimidazolidine-2-thione derivatives have also been used to determine the Mulliken charges on the atoms of the imidazolidine-2-thione ring to explain trends in NMR spectra. mdpi.com

Bonding Analysis and Ligand Field Theory Calculations

Ligand Field Theory (LFT) calculations are most relevant when the molecule acts as a ligand in a metal complex. Imidazolidine-2-thione and its analogues are known to coordinate with various metals such as cadmium, zinc, silver, and platinum. nih.gov In such complexes, LFT would be used to describe the electronic structure, bonding, and magnetic properties that arise from the interaction between the metal d-orbitals and the orbitals of the this compound ligand.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

MD simulations on related imidazolidine-2,4-dione derivatives have been employed to investigate their binding mechanisms with protein targets, revealing the stability of the protein-ligand complex and key interacting residues. nih.gov Similarly, MD simulations of thiourea derivatives have been used to study their interactions with biological targets, providing information on binding energies and the nature of intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov For this compound, MD simulations could be used to explore the rotational freedom of the butyl group and the conformational dynamics of the five-membered ring. Such studies would also be crucial in understanding how it forms hydrogen bonds and other non-covalent interactions, which are vital in areas like crystal engineering and drug design. nih.gov

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathways.

Theoretical studies have been conducted on the acylation reactions of imidazolidine-2-thione with Vilsmeier adducts. nih.govresearchgate.netnih.gov These semi-empirical simulations helped to rationalize the factors influencing whether mono- or di-acylated products were formed. nih.govresearchgate.netnih.gov DFT calculations have also been used to elucidate the reaction mechanism for the cycloisomerization of propargylic ureas to form imidazolidin-2-ones, a related class of compounds. acs.org

Pathways for C-S Bond Activation

The activation and cleavage of the C-S bond in thiourea and its derivatives is a reaction of significant interest, particularly in the context of desulfurization processes. Theoretical studies can help to elucidate the mechanisms of these reactions. For instance, a study on the cleavage of the C-S bond in thiourea by an electron transfer process involving Cu+ ions proposed a mechanism for this transformation. researchgate.net The study used kinetic modeling to determine the activation energy for the formation of elemental sulfur. researchgate.net While this study was not purely theoretical, it highlights the type of investigation that could be applied to this compound. Theoretical calculations could be used to model the interaction of the sulfur atom with metal catalysts or reagents, mapping out the reaction coordinates for C-S bond scission and identifying the key intermediates and transition states involved.

Ligand Transformation Mechanisms

The study of ligand transformation mechanisms through computational chemistry involves mapping the potential energy surfaces of a molecule to understand its reactivity, stability, and the pathways it might follow during a chemical reaction. Methodologies like Density Functional Theory (DFT) are instrumental in identifying transition states, reaction intermediates, and calculating the activation energies associated with different transformation routes.

For this compound, specific computational investigations into its ligand transformation mechanisms have not been detailed in the available scientific literature. Theoretical studies on analogous five-membered heterocyclic thiones often explore pathways such as tautomerization (the migration of a proton, for instance, between the thione and a potential thiol form) or desulfurization reactions. Such studies would typically involve the calculation of the relative energies of different isomers and the energy barriers that separate them. Without dedicated research on this compound, a quantitative understanding of its specific transformation pathways remains an area for future investigation.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, which are essential for the characterization of molecules. These theoretical predictions can corroborate experimental findings and help in the assignment of spectral signals.

A specific, in-depth computational analysis of the spectroscopic properties of this compound is not currently available in peer-reviewed literature. A hypothetical computational study would typically provide the following insights:

NMR Spectroscopy: Calculations of the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts would aid in the definitive assignment of protons and carbons in the molecule.

Vibrational Spectroscopy: The simulation of the infrared (IR) and Raman spectra would allow for the identification and assignment of the characteristic vibrational frequencies associated with the functional groups of this compound, such as the C=S stretching and N-H bending modes.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

The table below illustrates the type of data that would be generated from such a computational study.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound No published data is available for this compound. The table is representative of the data format.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | C=S | Data not available |

| 1H NMR | N-H | Data not available |

| IR Spectroscopy | C=S stretch (cm-1) | Data not available |

| UV-Vis Spectroscopy | λmax (nm) | Data not available |

Computational Docking and Molecular Modeling of Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein, which is a critical step in drug discovery.

There is a notable absence of published computational docking or molecular modeling studies specifically involving this compound. While the broader class of imidazolidine-2-thione derivatives has been investigated for various biological activities, the specific interactions of the 1-butyl substituted variant have not been characterized through these in silico methods.

A typical molecular docking study would involve simulating the interaction of this compound with a specific biological target. The results would be analyzed to understand the binding energy and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Table 2: Illustrative Docking Study Parameters for this compound This table is for illustrative purposes only, as no specific docking studies have been published.

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Not Applicable | Data not available | Data not available |

The lack of specific computational data for this compound highlights an opportunity for future research to fill this knowledge gap and better characterize this chemical entity.

Emerging Applications and Future Research Directions

Integration into Advanced Materials and Supramolecular Assemblies

The imidazolidine-2-thione scaffold is a versatile building block for the construction of advanced materials and supramolecular assemblies. The presence of both hydrogen bond donors (N-H groups) and acceptors (the thione sulfur atom), along with the lipophilic butyl group in 1-Butylimidazolidine-2-thione, suggests its potential for creating ordered structures through non-covalent interactions. Future research is anticipated to explore the incorporation of this molecule into polymers to enhance their thermal stability or to introduce specific functionalities. The thione group can also act as a ligand for metal ions, opening possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or sorption properties. The self-assembly of this compound derivatives could lead to the formation of gels, liquid crystals, or other soft materials with stimuli-responsive behaviors.

Development of this compound Based Sensors and Probes

The thione group in this compound possesses a strong affinity for heavy and transition metal ions. This characteristic is foundational for the development of chemosensors. acs.org Future research could focus on designing fluorescent or colorimetric sensors where the binding of a specific metal ion to the thione sulfur atom induces a detectable optical response. The butyl group can be modified to tune the sensor's solubility and selectivity for target analytes in various media. Such sensors could find applications in environmental monitoring for the detection of pollutants like mercury, lead, or cadmium ions. Furthermore, the imidazolidine-2-thione core could be integrated into more complex molecular architectures to create probes for biological imaging or for monitoring enzymatic activity.

| Potential Analyte | Sensing Principle | Potential Application |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Coordination with the thione sulfur leading to a change in fluorescence or color. | Environmental water quality monitoring. |

| Transition Metal Ions (e.g., Cu²⁺, Ag⁺) | Formation of stable complexes resulting in an electrochemical or optical signal. | Industrial process monitoring. |

| Biologically Relevant Anions | Hydrogen bonding interactions with the N-H groups of the imidazolidine (B613845) ring. | Biological sensing and diagnostics. |

Role in Sustainable Chemistry and Catalysis for Bio-renewable Resources

Imidazolidine-2-thiones have been recognized for their utility as ligands in asymmetric catalysis. nih.gov The chiral variants of these compounds can be employed to direct the stereochemical outcome of chemical reactions, which is a crucial aspect of green chemistry as it minimizes the formation of unwanted byproducts. Future investigations are expected to explore the use of this compound and its derivatives as ligands for catalysts involved in the transformation of bio-renewable resources. For instance, these catalysts could be applied to the conversion of biomass-derived platform molecules into valuable chemicals and biofuels. The development of recyclable catalysts based on this scaffold would further enhance their sustainability profile. Research into the catalytic degradation of environmental pollutants using complexes of this compound is another promising direction.

Computational-Guided Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules with desired properties. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its hypothetical derivatives. nih.govnih.govespublisher.com Virtual screening of libraries of these derivatives can identify candidates with high potential for specific applications, such as binding to a particular enzyme active site or exhibiting favorable electronic properties for use in organic electronics. These in silico studies can guide synthetic efforts, saving time and resources. nih.gov For example, computational models can predict the binding affinity of different derivatives to metal ions, aiding in the design of more selective sensors.

Table of Computationally Explored Properties of Thione Derivatives:

| Computational Method | Property Investigated | Significance for Derivative Design |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, HOMO-LUMO gap. | Prediction of stability, reactivity, and photophysical properties. espublisher.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions. | Understanding the forces driving supramolecular assembly. |

| Molecular Docking | Binding modes and affinities to biological targets. | Screening for potential therapeutic agents. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of more potent and selective bioactive compounds. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The imidazolidine-2-thione scaffold is prevalent in a range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. scialert.netscialert.netresearchgate.net This opens up a vast field for interdisciplinary research. Future work will likely involve the synthesis and biological evaluation of a library of this compound derivatives to explore their therapeutic potential. Collaboration between chemists and biologists will be crucial to understanding their mechanism of action and for identifying potential drug targets. At the interface with materials science, the development of drug delivery systems incorporating these bioactive molecules is a promising avenue. For example, functionalized nanoparticles or polymers could be used to deliver these compounds to specific sites in the body, enhancing their efficacy and reducing side effects. The inherent properties of the this compound core make it a rich platform for such interdisciplinary explorations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-butylimidazolidine-2-thione, and what experimental parameters critically influence reaction yield and purity?

- Methodological Answer : The synthesis of imidazolidine-2-thione derivatives typically involves cyclization reactions. For example, reacting α-aminoketones with phenylisothiocyanate under controlled conditions (e.g., reflux in ethanol) can yield the target compound. Critical parameters include reaction temperature (optimized between 60–80°C), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate high-purity products . For reproducibility, document all deviations from literature protocols, such as alternative catalysts or modified workup procedures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?